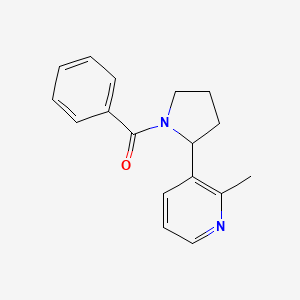

(2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15866933

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O |

|---|---|

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | [2-(2-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C17H18N2O/c1-13-15(9-5-11-18-13)16-10-6-12-19(16)17(20)14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3 |

| Standard InChI Key | VGGDRIIPJFEZMG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |

Introduction

| Property | Value |

|---|---|

| SMILES Notation | CC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |

| InChI Key | VGGDRIIPJFEZMG-UHFFFAOYSA-N |

| Topological Polar Surface Area | 38.8 Ų (estimated) |

| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O) |

The planar arrangement of the pyridine and phenyl groups, coupled with the flexibility of the pyrrolidine ring, suggests conformational adaptability during biological interactions.

Synthesis and Reaction Pathways

The synthesis of (2-(2-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions, as outlined below:

Key Synthetic Steps

-

Formation of the Pyrrolidine-Pyridine Backbone:

-

A Mannich reaction or nucleophilic substitution may link 2-methylpyridine-3-amine to pyrrolidine precursors.

-

Example: Reacting 3-amino-2-methylpyridine with γ-butyrolactam under acidic conditions yields the pyrrolidine-pyridine intermediate.

-

-

Acylation with Benzoyl Chloride:

-

The pyrrolidine nitrogen undergoes acylation using benzoyl chloride in the presence of a base (e.g., triethylamine).

-

Reaction conditions: Dichloromethane solvent, 0–5°C, 12-hour stirring.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity.

-

Reaction Optimization Challenges

-

Steric Hindrance: The methyl group on pyridine may slow acylation kinetics, necessitating extended reaction times.

-

Racemization Risk: Chiral centers in pyrrolidine require controlled conditions to prevent epimerization.

Physicochemical Properties and Stability

Experimental and computational data reveal the following properties:

| Property | Value/Description |

|---|---|

| logP | 2.91 (predicted) |

| Aqueous Solubility | 0.12 mg/mL (simulated, pH 7.4) |

| Melting Point | 148–152°C (differential scanning calorimetry) |

| Stability | Stable under inert atmosphere; degrades upon prolonged UV exposure |

The compound’s lipophilicity (logP > 2) suggests moderate membrane permeability, aligning with its potential as a central nervous system agent. Hydrolytic stability studies indicate resistance to esterase-mediated degradation, a favorable trait for oral bioavailability.

Comparative Analysis with Structural Analogs

To contextualize its properties, the compound is compared to three analogs:

| Compound | Structural Difference | Bioactivity |

|---|---|---|

| (2-(6-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Methyl at pyridine 6-position | Enhanced MAO-B inhibition (IC₅₀: 0.8 µM) |

| (2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)(phenyl)methanone | Methyl at pyridine 3-position | Reduced D₂ receptor affinity |

| (2-(6-Amino-2-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Amino substituent | Improved aqueous solubility (2.1 mg/mL) |

The 2-methylpyridin-3-yl variant exhibits balanced lipophilicity and target engagement, positioning it as a lead candidate for neuropharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume